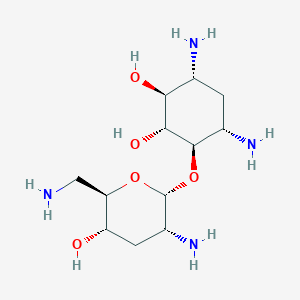
Nebramine
Descripción general
Descripción
Nebramine, also known as 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine, is a compound with the molecular formula C12H26N4O5 . It is a member of the Tobramycin family .
Synthesis Analysis
The synthesis of Nebramine has been explored in several studies. For instance, a study reported the development of a Nebramine-cyclam conjugate, which was found to potentiate β-lactam antibiotics against P. aeruginosa . Another study developed trimeric tobramycin and nebramine-based outer membrane permeabilizers presented on a central 1,3,5-triazine framework .
Molecular Structure Analysis
Nebramine has a molecular weight of 306.36 . The molecule contains a total of 48 bonds, including 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 4 primary amines (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .
Physical And Chemical Properties Analysis
Nebramine has a density of 1.4±0.1 g/cm³, a boiling point of 540.1±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 9 H bond acceptors, 11 H bond donors, 3 freely rotating bonds, and a polar surface area of 183 Ų .
Aplicaciones Científicas De Investigación
Antibacterial Adjuvant
Nebramine has been used as an antibacterial adjuvant to potentiate β-lactam antibiotics against multidrug-resistant P. aeruginosa . The nebramine-cyclam conjugate molecule is able to potentiate β-lactam antibiotics, as well as other legacy antibiotics, against P. aeruginosa in vitro . This adjuvant is able to synergize with β-lactams such as aztreonam and ceftazidime against multidrug-resistant and extremely drug-resistant clinical isolates through a hypothesized mechanism of outer membrane permeabilization .
Outer Membrane Permeabilizer
Nebramine has been used as an outer membrane (OM) permeabilizer . Structure–activity relationship (SAR) studies revealed that the tobramycin benzyl ether was the most optimal OM permeabilizer, capable of potentiating rifampicin, novobiocin, vancomycin, minocycline, and doxycycline against Gram-negative bacteria .
Antibacterial Activity
The 3’-deoxy derivatives of neamine exhibit useful antibacterial activity even against bacteria resistant to the parent aminoglycosidic antibiotics . The 3’-hydroxyl group of neamine and related aminoglycosidic antibiotics is preferentially sulfonylated with an alkylsulfonyl halide, arylsulfonyl halide or benzylsulfonyl halide and the resultant 3’-sulfonic ester group halogenated with a concentrated solution of alkali metal bromide or iodide in an aprotic solvent to yield halogenated intermediates which can be hydrogenated to form corresponding 3’-deoxy derivatives .
Synthesis of 3′-Deoxykanamycin B (Tobramycin)
3’-Deoxyneamine has been used in the synthesis of 3′-Deoxykanamycin B (Tobramycin) . Hydrogenolysis of the iodo derivative and subsequent removal of the protecting groups gave 3′-deoxykanamycin B in ≈25% overall yield from kanamycin B .
Mecanismo De Acción
Target of Action
Nebramine, also known as 3’-Deoxyneamine, is a complex compound with a molecular formula of C12H26N4O5 The primary targets of Nebramine are not explicitly mentioned in the available resources
Biochemical Pathways
Nebramine is involved in the biosynthesis of Neomycin, Kanamycin, and Gentamicin . These are aminoglycoside antibiotics that inhibit protein synthesis in bacteria, leading to their death.
Pharmacokinetics
Its solubility in water is slightly sonicated , which might influence its bioavailability. Further pharmacokinetic studies are needed to understand these properties better.
Result of Action
It is known to be a degradation product of the antibiotic Tobramycin , suggesting it might have similar antibacterial properties.
Safety and Hazards
Direcciones Futuras
The development of Nebramine-based hybrids is a promising approach to resuscitate the activity of partner antibiotics against multidrug-resistant Gram-negative bacteria . The use of Nebramine as an adjuvant for treating infections caused by P. aeruginosa strains that utilize multiple mechanisms of resistance is also being explored .
Propiedades
IUPAC Name |
(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLTQZEVUXXSR-RROBTUQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nebramine | |
CAS RN |
34051-04-2 | |
| Record name | Nebramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




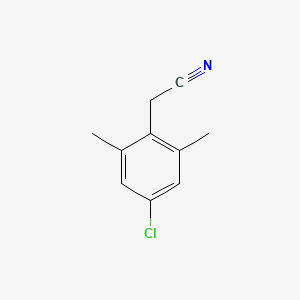
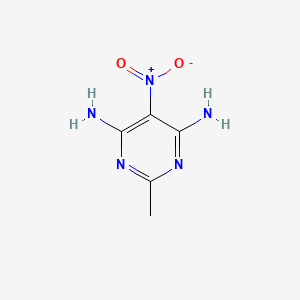
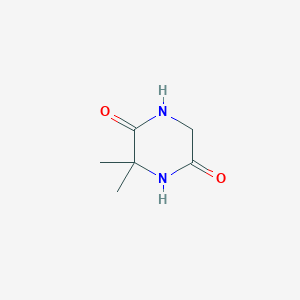
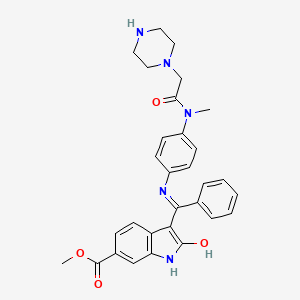
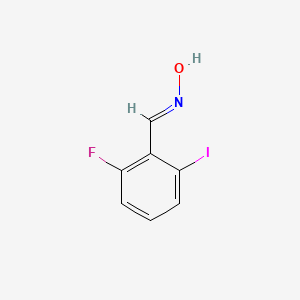
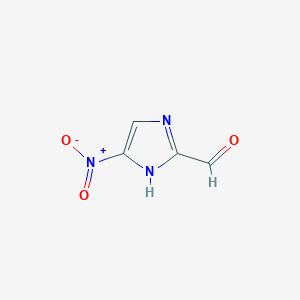

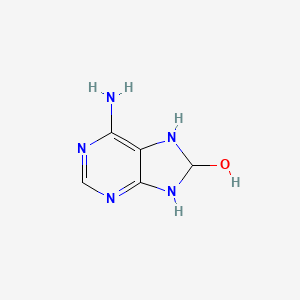
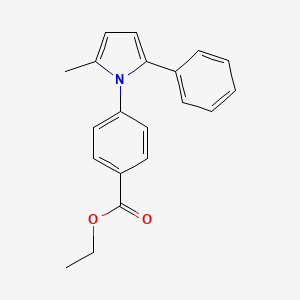

![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)

